3-butyl-6-chloro-2H,4H-1,3-oxazino[5,6-h]quinoline
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Overview
Description
3-butyl-6-chloro-2H,4H-1,3-oxazino[5,6-h]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core fused with an oxazine ring. The presence of a butyl group at the 3-position and a chlorine atom at the 6-position further distinguishes this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-6-chloro-2H,4H-1,3-oxazino[5,6-h]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-aminobenzaldehyde with butylamine, followed by cyclization with glyoxal to form the oxazine ring. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-butyl-6-chloro-2H,4H-1,3-oxazino[5,6-h]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-butyl-6-chloro-2H,4H-1,3-oxazino[5,6-h]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline: Similar structure but with a benzyl group instead of a butyl group.
4-hydroxy-2-quinolones: Share the quinoline core but differ in the functional groups and ring structures attached.
Uniqueness
The uniqueness of 3-butyl-6-chloro-2H,4H-1,3-oxazino[5,6-h]quinoline lies in its specific substitution pattern and the presence of the oxazine ring.
Properties
Molecular Formula |
C15H17ClN2O |
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Molecular Weight |
276.76 g/mol |
IUPAC Name |
3-butyl-6-chloro-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |
InChI |
InChI=1S/C15H17ClN2O/c1-2-3-7-18-9-11-8-13(16)12-5-4-6-17-14(12)15(11)19-10-18/h4-6,8H,2-3,7,9-10H2,1H3 |
InChI Key |
JZZXNEUUJCVTTA-UHFFFAOYSA-N |
SMILES |
CCCCN1CC2=CC(=C3C=CC=NC3=C2OC1)Cl |
Canonical SMILES |
CCCCN1CC2=CC(=C3C=CC=NC3=C2OC1)Cl |
Origin of Product |
United States |
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